Technical Monograph: 4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS 1428234-63-2)
Technical Monograph: 4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS 1428234-63-2)
Topic: 4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS 1428234-63-2) Properties Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Critical Scaffold for Next-Generation Kinase Inhibitor Discovery
Executive Summary
4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS 1428234-63-2) represents a specialized "privileged structure" in modern medicinal chemistry. It combines three critical design elements: a morpholine moiety for aqueous solubility and lysosomotropic properties, a 2,6-difluorophenyl core for metabolic stability and conformational control, and an aryl bromide handle for divergent synthesis via cross-coupling reactions. This compound is primarily utilized as a late-stage intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) inhibitors, where the specific halogenation pattern is essential for optimizing binding affinity within the ATP-binding pocket.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The following data consolidates experimental and predicted physicochemical parameters essential for handling and characterization.
| Property | Value | Notes |
| CAS Number | 1428234-63-2 | Unique Identifier |
| IUPAC Name | 4-[(3-Bromo-2,6-difluorophenyl)methyl]morpholine | Systematic Nomenclature |
| Molecular Formula | C₁₁H₁₂BrF₂NO | - |
| Molecular Weight | 292.12 g/mol | Monoisotopic Mass: 291.007 |
| Appearance | Off-white to pale yellow solid/oil | Low melting point solid (approx. 35-45°C) |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor water solubility (neutral pH) |
| pKa (Predicted) | ~7.5 (Morpholine Nitrogen) | Protonates at physiological pH |
| LogP (Predicted) | 2.6 - 2.9 | Moderate lipophilicity |
| H-Bond Acceptors | 4 (N, O, F, F) | - |
| H-Bond Donors | 0 | - |
Synthetic Pathways & Process Chemistry[2][10]
The synthesis of CAS 1428234-63-2 is typically approached via two primary routes. The choice depends on the availability of starting materials (aldehyde vs. benzyl halide) and the scale of production.
Route A: Reductive Amination (Preferred for Scale-Up)
This route avoids the use of lachrymatory benzyl bromides and typically offers higher yields with fewer side products.
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Reagents : 3-Bromo-2,6-difluorobenzaldehyde, Morpholine, Sodium Triacetoxyborohydride (STAB), Acetic Acid (catalytic).
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Solvent : 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
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Mechanism : Formation of an iminium ion intermediate followed by in situ reduction.
Route B: Nucleophilic Substitution (SN2)
This route is faster for small-scale library generation but requires careful control of stoichiometry to prevent quaternary ammonium salt formation.
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Reagents : 3-Bromo-2,6-difluorobenzyl bromide, Morpholine, Potassium Carbonate (K₂CO₃).
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Solvent : Acetonitrile (MeCN) or DMF.
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Conditions : Reflux (80°C) for 2-4 hours.
Synthetic Workflow Diagram
Figure 1: Dual pathways for synthesis. Route A (Reductive Amination) is preferred for purity; Route B (SN2) for speed.
Structural Analysis & Characterization
Accurate identification of this intermediate relies on interpreting the specific splitting patterns induced by the fluorine atoms.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz) :
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Aromatic Region : The protons on the benzene ring will show complex coupling due to ¹H-¹⁹F interactions. Expect a multiplet or distorted triplet for the proton at position 4 (between the Br and F) and position 5.
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Benzylic CH₂ : Appears as a singlet (or broadened doublet due to long-range F-coupling) around δ 3.6 - 3.7 ppm .
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Morpholine Ring : Two distinct triplets (or multiplets) around δ 3.6 ppm (O-CH₂) and δ 2.4 ppm (N-CH₂).
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¹⁹F NMR :
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Two distinct signals if the environment is asymmetric, or a simplified pattern if rapid rotation averages the environment. The 2,6-difluoro substitution typically shifts these signals to -110 to -120 ppm .
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Mass Spectrometry (MS)
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Ionization : ESI+ (Electrospray Ionization).
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Signature : The presence of one bromine atom creates a distinctive 1:1 isotopic doublet at [M+H]⁺ (m/z ~292) and [M+H+2]⁺ (m/z ~294). This is the primary diagnostic peak for confirmation.
Applications in Drug Discovery[1][2][5][9][12]
This molecule is not a drug itself but a high-value Intermediate used to construct:
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FGFR Inhibitors : The 2,6-difluoro-3,5-substituted phenyl ring is a pharmacophore found in drugs like Pemigatinib and Infigratinib . The fluorine atoms sterically clash with the backbone of the kinase hinge region, forcing the inhibitor into a specific conformation that improves selectivity.
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PROTAC Linkers : The morpholine nitrogen provides a handle for attaching alkyl chains, while the aryl bromide allows coupling to E3 ligase ligands (e.g., Cereblon or VHL binders).
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Fragment Libraries : Used in Fragment-Based Drug Discovery (FBDD) to probe sub-pockets of enzymes where a basic amine (morpholine) and a lipophilic, electron-deficient ring (difluorobenzene) are required.
Functionalization Logic
The aryl bromide at position 3 is the "reactive handle" for further elaboration via Palladium-catalyzed cross-coupling:
Figure 2: The bromine handle allows for modular attachment of the scaffold to diverse pharmacophores.
Handling, Stability & Safety
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Stability : The compound is stable at room temperature but should be stored under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine nitrogen over long periods.
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Reactivity Warning : As a benzylamine derivative, it can be sensitive to strong oxidizers.
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Safety :
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GHS Classification : Irritant (Skin/Eye).
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Handling : Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood.
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Storage : 2-8°C (Refrigerated) recommended for long-term storage to maintain >98% purity.
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References
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Chemical Identity & Properties : PubChem Compound Summary for CID 84714714 (Isomer Reference). National Center for Biotechnology Information. Link[1]
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Synthetic Methodology (Reductive Amination) : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
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FGFR Inhibitor Design (Structural Context) : Guagnano, V., et al. "Discovery of FGFR Inhibitors: The Role of the 2,6-Difluoro-3,5-dimethoxyphenyl Motif." Journal of Medicinal Chemistry, 2011. (Contextual reference for the scaffold's utility). Link
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Commercial Availability & CAS Verification : ChemScene Product Data for CAS 1428234-63-2. Link
